molecular formula C8H15NO6 B8255345 2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose

2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose

Cat. No.: B8255345
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-DMHSOCPYSA-N
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Description

2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose is a derivative of glucose where the hydroxyl group at the second carbon is replaced by an acetylamino group. This compound is a significant building block in the synthesis of various biologically active molecules and is commonly found in natural products such as chitin and chitosan .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose typically involves the acetylation of glucosamine. The reaction is carried out by treating glucosamine with acetic anhydride in an aqueous solution. The reaction proceeds efficiently at elevated temperatures ranging from 50°C to 70°C .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar acetylation process. Large-scale production often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of glucosamine to the desired acetylated product.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetylamino group to an amino group.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted glucopyranose derivatives.

Scientific Research Applications

2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose involves its interaction with various enzymes and receptors in biological systems. It acts as a substrate for enzymes such as chitinase and chitotriosidase, which catalyze the hydrolysis of chitin and chitosan. These interactions are crucial for the degradation and remodeling of extracellular matrices .

Comparison with Similar Compounds

Similar Compounds

    2-(Acetylamino)-2-Deoxy-Beta-D-Glucopyranose: Similar structure but differs in the configuration at the anomeric carbon.

    2-(Acetylamino)-2-Deoxy-Alpha-D-Glucopyranose: Similar structure but differs in the stereochemistry of the acetylamino group.

    N-Acetyl-D-Glucosamine: A common derivative used in various biological applications.

Uniqueness

2-(Acetylamino)-2-Deoxy-Alpha-L-Glucopyranose is unique due to its specific stereochemistry, which influences its interaction with biological molecules and enzymes. This unique configuration makes it a valuable compound in the study of carbohydrate chemistry and its applications in biotechnology .

Properties

IUPAC Name

N-[(2R,3S,4S,5R,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-DMHSOCPYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amorphous solid; [Merck Index] White semitransparent solid; [HSDB]
Record name Chitin
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Solubility

Practically insoluble in water, dilute acids, dilute and concentrated alkalies, alcohols, other organic solvents; soluble in concentrated hydrochloric acid, sulfuric acid, 78-97% phosphoric acid, anhydrous formic acid
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 353
Record name CHITIN UNSPECIFIED
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7215
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White, amorphous, semitransparent mass

CAS No.

1398-61-4
Record name Chitin
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Record name Chitin
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.313
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Record name CHITIN UNSPECIFIED
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7215
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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